3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol 3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Brand Name: Vulcanchem
CAS No.: 722456-33-9
VCID: VC0501383
InChI: InChI=1S/C11H8FN5S/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
SMILES: C1=CC(=CC=C1CN2C3=C(C(=S)N=CN3)N=N2)F
Molecular Formula: C11H8FN5S
Molecular Weight: 261.28g/mol

3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

CAS No.: 722456-33-9

Cat. No.: VC0501383

Molecular Formula: C11H8FN5S

Molecular Weight: 261.28g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol - 722456-33-9

Specification

CAS No. 722456-33-9
Molecular Formula C11H8FN5S
Molecular Weight 261.28g/mol
IUPAC Name 3-[(4-fluorophenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione
Standard InChI InChI=1S/C11H8FN5S/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
Standard InChI Key NDADQSDSRNAVON-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C3=C(C(=S)N=CN3)N=N2)F

Introduction

Chemical Identity and Structural Characteristics

3-(4-Fluorobenzyl)-3H- triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound with molecular formula C11H8FN5S and molecular weight of 261.28 g/mol. Its structure features a triazolo[4,5-d]pyrimidine core (a fused bicyclic system) with a 4-fluorobenzyl substituent at the N-3 position of the triazole ring and a thiol group at the 7-position of the pyrimidine moiety.

Key Structural Elements

The compound's architecture comprises several important structural features that contribute to its potential biological activities:

  • Triazolo[4,5-d]pyrimidine core: A nitrogen-rich fused heterocyclic system known for pharmacological relevance in various therapeutic applications

  • 4-Fluorobenzyl substituent: Enhances lipophilicity and may influence pharmacokinetic properties

  • Thiol group: Provides a reactive site for further functionalization and potential for interaction with biological targets

This specific arrangement of functional groups creates a unique electronic and spatial configuration that may contribute to selective binding with biological targets.

Physical Properties

While comprehensive physical characterization data for this specific compound is limited in the literature, similar triazolopyrimidine derivatives typically exhibit the following properties:

PropertyCharacteristic
Physical appearanceCrystalline solid
SolubilityPoorly soluble in water; soluble in organic solvents such as DMSO, DMF, and methanol
StabilityGenerally stable at room temperature and under standard storage conditions
LogP (estimated)Approximately 2.5-3.0, indicating moderate lipophilicity

Synthetic Approaches

General Synthetic Routes

The synthesis of 3-(4-fluorobenzyl)-3H- triazolo[4,5-d]pyrimidine-7-thiol likely follows established methods for similar triazolopyrimidine derivatives. Based on patent literature and related compounds, the synthesis typically involves:

  • Formation of the pyrimidine core

  • Introduction of the triazole ring through cyclization

  • N-alkylation with 4-fluorobenzyl halide

  • Incorporation of the thiol functionality

Reaction Conditions

The synthetic process for triazolo[4,5-d]pyrimidine derivatives often employs the following conditions:

  • Inert solvents such as dichloromethane or 1,4-dioxane

  • Non-nucleophilic bases like N,N-diisopropylamine

  • Temperatures ranging from ambient to 150°C depending on the reaction step

  • Transition metal catalysts such as tetrakistriphenylphosphine palladium(0) for certain transformations

Structural Analogs and Derivatives

Comparative Analysis of Related Compounds

Several structural analogs of 3-(4-fluorobenzyl)-3H- triazolo[4,5-d]pyrimidine-7-thiol have been reported in the literature, each with variations in substituents and potential biological activities.

CompoundKey Structural DifferencePotential Biological Impact
3-Methyl-3H- triazolo[4,5-d]pyrimidine-7-thiolMethyl instead of 4-fluorobenzyl at N-3Decreased lipophilicity, potentially altered binding properties
7-((4-Fluorobenzyl)thio)-3-methyl-3H- triazolo[4,5-d]pyrimidineDifferent arrangement of the fluorobenzyl group (at thiol position)Altered electronic distribution and binding profile
2-((3-(4-fluorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanoneAdditional piperidinyl ethanone moietyEnhanced water solubility and potentially increased biological activity

Structure-Activity Relationships

Research on related triazolopyrimidine derivatives suggests that:

  • The triazolopyrimidine core is essential for biological activity

  • Modifications at the 7-position of the pyrimidine ring significantly influence selectivity and potency

  • The nature of the substituent at the N-3 position affects pharmacokinetic properties and target binding

Biological Activities and Applications

Antimicrobial Activity

Triazole-containing compounds, particularly those with thiol functionality, have demonstrated significant antibacterial and antifungal properties . Compounds with similar structural features have shown activity against:

  • Bacterial strains: including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa

  • Fungal pathogens: including Aspergillus fumigatus, Candida albicans, and other pathogenic fungi

Purinergic Receptor Antagonism

Patent literature suggests that triazolo[4,5-d]pyrimidine derivatives may function as:

  • Antagonists of purinergic receptors

  • Potential therapeutic agents for neurological disorders including Parkinson's disease

Structure-Based Activity Insights

The biological activity of 3-(4-fluorobenzyl)-3H- triazolo[4,5-d]pyrimidine-7-thiol likely depends on key structural features:

  • The nitrogen-rich triazolopyrimidine core provides multiple hydrogen bond acceptor sites for interaction with target proteins

  • The 4-fluorobenzyl group introduces lipophilicity and potential π-stacking interactions with aromatic residues in binding pockets

  • The thiol functionality at the 7-position offers an important site for hydrogen bonding or covalent interactions with biological targets

Enzyme Inhibition Studies

Compounds containing the triazolo[4,5-d]pyrimidine scaffold have demonstrated inhibitory effects on various enzymes:

EnzymeInhibition PotentialBiological Significance
KinasesModerate to highCell signaling regulation, potential anticancer activity
DNA GyraseVariableAntibacterial activity through DNA replication inhibition
Superoxide Dismutase (SOD)ModerateAntioxidant activity, potentially protective effects

Some related compounds have shown SOD-like activity with inhibition percentages ranging from 29.6% to 45.8% .

Future Research Directions

Application Development

Potential applications warranting further investigation include:

  • Development of targeted antimicrobial agents, particularly against resistant strains

  • Exploration of anticancer activity through kinase inhibition mechanisms

  • Investigation of neurological applications, particularly in relation to purinergic receptor modulation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator